molecular formula C13H23NO3 B1404812 tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate CAS No. 1423031-08-6

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate

Cat. No. B1404812
CAS RN: 1423031-08-6
M. Wt: 241.33 g/mol
InChI Key: JKPXTNAZYQNFSE-UHFFFAOYSA-N
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Description

“tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate” is an organic compound with the CAS Number: 1423031-08-6 . It has a molecular weight of 241.33 . The IUPAC name for this compound is tert-butyl (2-oxocycloheptyl)methylcarbamate . It is stored at a temperature of 4°C . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.33 . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Organic Synthesis Intermediates

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate: serves as an intermediate in organic synthesis. Its structure allows it to be a precursor in the synthesis of more complex molecules. The compound’s tert-butyl group can be deprotected under acidic conditions, revealing a free amine that can be further derivatized .

Medicinal Chemistry

In medicinal chemistry, this compound could be utilized for the development of new pharmaceuticals. Its carbamate group is a common feature in drug molecules, often used to improve pharmacokinetic properties or as a protecting group during synthesis .

Material Science

The compound’s unique structure may find applications in material science, particularly in the development of polymers. Its ability to form stable carbamate linkages can be exploited to create novel polymeric materials with specific mechanical and chemical properties .

Catalysis

This compound: might act as a ligand for catalysts in chemical reactions. The oxygen atoms in the carbamate group can coordinate to metal centers, potentially leading to new catalytic systems for organic transformations .

Agricultural Chemistry

In the field of agricultural chemistry, such compounds are often examined for their potential as precursors to agrochemicals. The structural motifs present in This compound could be part of a new class of herbicides or pesticides .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its well-defined structure and stability, it can help in the calibration of analytical instruments or as a control in assay development .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-10-7-5-4-6-8-11(10)15/h10H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXTNAZYQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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